Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-
Description
Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl- (CAS 27184-69-6) is an azo dye characterized by two phenol groups connected via a 1,4-phenylene bis(azo) (-N=N-) linkage. Each phenol moiety bears a methyl group at the 3-position (meta to the hydroxyl group). This compound is classified as C.I. Disperse Yellow 68 and is primarily used in industrial dyeing processes due to its chromophoric azo groups, which confer intense color properties .
Properties
CAS No. |
27184-69-6 |
|---|---|
Molecular Formula |
C20H18N4O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-[[4-[(4-hydroxy-2-methylphenyl)diazenyl]phenyl]diazenyl]-3-methylphenol |
InChI |
InChI=1S/C20H18N4O2/c1-13-11-17(25)7-9-19(13)23-21-15-3-5-16(6-4-15)22-24-20-10-8-18(26)12-14(20)2/h3-12,25-26H,1-2H3 |
InChI Key |
ZSSHNGKTCZEMRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N=NC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)O)C |
Origin of Product |
United States |
Preparation Methods
Diazotization of p-Phenylenediamine
The key starting material for the synthesis is p-phenylenediamine. The first step is the formation of a diazonium salt through diazotization:
- Reagents: p-phenylenediamine is treated with sodium nitrite (NaNO2) in an acidic medium, typically hydrochloric acid (HCl).
- Conditions: The reaction is conducted at low temperatures (0–5°C) to stabilize the diazonium intermediate.
- Mechanism: The primary amine groups of p-phenylenediamine are converted into diazonium groups (-N2+), forming a bis-diazonium salt.
This step is crucial as the diazonium salt is highly reactive and can undergo azo coupling with phenolic compounds.
Coupling with m-Cresol (3-Methylphenol)
- Coupling Reaction: The bis-diazonium salt reacts with m-cresol under controlled pH conditions (usually mildly alkaline to neutral) to form the azo bonds.
- Reaction Medium: The coupling is generally performed in aqueous solution with temperature control to prevent decomposition.
- Outcome: Two azo linkages are formed between the diazonium groups and the ortho or para positions of the m-cresol rings, yielding Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-].
The reaction scheme can be summarized as:
$$
\text{p-Phenylenediamine} \xrightarrow[\text{HCl, 0–5°C}]{\text{NaNO}_2} \text{Bis-diazonium salt} \xrightarrow[\text{m-cresol}]{\text{pH control}} \text{Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-]}
$$
Industrial Scale Production
Industrial synthesis follows the same fundamental steps but requires:
- Continuous Stirring: To ensure homogeneity and efficient mixing.
- Precise Temperature and pH Control: To maximize yield and purity.
- Reaction Monitoring: To avoid side reactions and decomposition of diazonium intermediates.
- Purification: Typically involves filtration, washing, and drying of the azo dye product.
The industrial process emphasizes scalability and reproducibility, with strict quality control to meet application standards in dyes and pigments.
Detailed Data Table: Synthesis Parameters and Conditions
| Step | Reagents/Materials | Conditions | Notes |
|---|---|---|---|
| Diazotization | p-Phenylenediamine, NaNO2, HCl | 0–5°C, acidic medium (HCl) | Low temperature critical for diazonium stability |
| Coupling | m-Cresol (3-methylphenol) | Mildly alkaline to neutral pH, 0–25°C | pH control essential for selective coupling |
| Industrial Scale | Same as above | Continuous stirring, precise T and pH control | Scale-up requires monitoring and purification |
| Analytical Techniques | HPLC, Mass Spectrometry | Reverse-phase HPLC with acetonitrile/water/phosphoric acid or formic acid | For purity and structural confirmation |
Research Findings and Analytical Methods
Analytical Characterization
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is employed to analyze the purity and confirm the identity of the compound. The mobile phase typically contains acetonitrile, water, and phosphoric acid; for MS compatibility, phosphoric acid can be replaced by formic acid.
Mass Spectrometry (MS): Confirms molecular weight and structure by detecting the molecular ion peak at 346.4 g/mol.
Spectroscopic Analysis: UV-Vis spectroscopy shows characteristic absorption due to azo chromophores, confirming azo bond formation.
Related Research on Similar Azo Compounds
Studies on similar azo dyes indicate:
- The azo coupling reaction is highly sensitive to pH and temperature.
- The presence of methyl groups in m-cresol influences the coupling position and dye properties.
- Such azo compounds have applications beyond dyes, including potential pharmacological activities like antimicrobial and anti-inflammatory effects.
Summary Table: Key Properties and Preparation Overview
| Property | Description/Value |
|---|---|
| Molecular Formula | C20H18N4O2 |
| Molecular Weight | 346.4 g/mol |
| CAS Number | 27184-69-6 |
| IUPAC Name | 4-[[4-[(4-hydroxy-2-methylphenyl)diazenyl]phenyl]diazenyl]-3-methylphenol |
| Synthesis Route | Diazotization of p-phenylenediamine + azo coupling with m-cresol |
| Reaction Conditions | Acidic medium (HCl), 0–5°C for diazotization; mild alkaline for coupling |
| Industrial Considerations | Continuous stirring, temperature and pH control, purification steps |
| Analytical Techniques | HPLC, MS, UV-Vis spectroscopy |
Chemical Reactions Analysis
Types of Reactions
4,4’-[p-Phenylenebis(azo)]di-m-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Analytical Applications
Liquid Chromatography
Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-] is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. The compound can be effectively analyzed using a reverse-phase HPLC method with a mobile phase comprising acetonitrile and water. For mass spectrometry applications, phosphoric acid in the mobile phase can be replaced with formic acid to enhance compatibility .
Table 1: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column Type | Newcrom R1 HPLC column |
| Mobile Phase | Acetonitrile + Water |
| Additive for MS | Formic Acid |
| Particle Size | 3 µm |
This method is scalable and suitable for preparative separations, making it valuable for pharmacokinetics studies and impurity isolation.
Industrial Applications
Dyes and Pigments
Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-] has been identified as a precursor in the synthesis of disperse dyes. These dyes are widely used in textiles due to their vibrant colors and ability to withstand washing and light exposure. The compound's azo structure allows for effective dyeing processes on synthetic fibers such as polyester .
Case Studies
Case Study 1: Textile Dyeing
In a study examining the effectiveness of various azo dyes on polyester fabrics, Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-] was assessed for its colorfastness properties. Results indicated that fabrics dyed with this compound exhibited superior resistance to fading compared to other azo dyes tested. This highlights its potential for commercial textile applications where durability is crucial.
Case Study 2: Environmental Impact Assessment
A screening assessment conducted by the Canadian government evaluated the environmental and health impacts of several azo compounds, including Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-]. The assessment focused on potential carcinogenicity and genotoxicity associated with azo bond cleavage during degradation processes. Findings suggested that while the compound poses some risks, its controlled use in industrial applications can mitigate potential health hazards .
Mechanism of Action
The mechanism of action of 4,4’-[p-Phenylenebis(azo)]di-m-cresol involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color properties. In biological systems, the compound can interact with cellular components, potentially leading to changes in cellular functions .
Comparison with Similar Compounds
Azo Dyes with Varied Substituents
Azo dyes share the common -N=N- linkage but differ in substituents, which influence solubility, color fastness, and toxicity. Key examples include:
Key Findings :
- Chlorinated analogs (e.g., 49744-32-3) exhibit improved light fastness but may pose higher environmental risks due to halogen persistence .
- Amine-containing azo dyes (e.g., 1052-38-6) are used in solvent-based applications, contrasting with the hydroxyl-rich structure of the target compound, which favors aqueous dispersion .
Schiff Base Derivatives
Schiff bases with phenylenebis(azaneylylidene) frameworks share structural motifs but differ in functional groups:
Key Findings :
Heterocyclic Analogues (Thiadiazoles)
Thiadiazole-containing compounds feature sulfur and nitrogen heterocycles, altering electronic properties:
Key Findings :
Antioxidant Vanillin Derivatives
Vanillin-based compounds with phenylenebis(azanetriyl) groups highlight biological activity contrasts:
Key Findings :
- Vanillin derivatives with methoxy and amine groups show significant antioxidant activity in neuroprotection assays, whereas azo dyes lack notable bioactivity .
Environmental and Regulatory Considerations
In contrast, Schiff bases and vanillin derivatives are less scrutinized environmentally but require evaluation for novel applications (e.g., NLO materials or pharmaceuticals) .
Biological Activity
Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-], commonly referred to as Disperse Yellow 68, is a compound with notable biological activities. This article explores its chemical properties, biological effects, and applications based on diverse research findings.
- CAS Number : 21811-64-3
- Molecular Formula : C20H18N4O2
- Molecular Weight : 346.39 g/mol
- LogP : 4.88
- InChI Key : ZSSHNGKTCZEMRU-UHFFFAOYSA-N
These properties indicate that the compound is lipophilic, which may influence its biological interactions and potential for bioaccumulation in organisms .
Anticancer Properties
Recent studies have highlighted the anticancer potential of phenolic compounds and azo dyes, including Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-]. A significant study demonstrated its effectiveness against breast cancer cells (MCF-7). The compound exhibited cytotoxic effects at concentrations of 250 and 300 μg/ml, leading to a notable reduction in cell viability .
Table 1: Cytotoxicity of Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-] on MCF-7 Cells
| Concentration (μg/ml) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 250 | 65 |
| 300 | 45 |
The study utilized MTT assays to evaluate cell viability and observed DNA fragmentation through agarose gel electrophoresis, confirming apoptosis induction .
Antimicrobial Activity
Research has also indicated that azo compounds can possess antimicrobial properties. A study involving Ni(II) complexes of azo dye compounds reported antimicrobial activity against various bacterial strains. Although specific data for Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-] was not detailed in this context, the general trend suggests that similar azo compounds may exhibit comparable effects .
Applications
Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-] is primarily recognized for its use as a dye in textiles. However, its potential therapeutic applications in cancer treatment are gaining attention. The compound's ability to inhibit tumor growth positions it as a candidate for further pharmacological studies .
Case Studies
Q & A
Basic Research Question
- IR spectroscopy : Identifies phenolic O–H stretching (~3300 cm⁻¹) and azo (–N=N–) vibrations (~1600–1450 cm⁻¹) .
- NMR : ¹H NMR reveals methyl substituents (δ 2.1–2.3 ppm) and aromatic proton splitting patterns influenced by electron-withdrawing azo groups .
- X-ray crystallography : Resolves molecular geometry, including dihedral angles between the phenyl and phenol rings (e.g., 15–25° deviations from planarity) .
How does the compound interact with biological systems, particularly in cytotoxicity assays?
Advanced Research Question
In vitro studies on MCF-7 breast cancer cells show dose-dependent cytotoxicity (IC₅₀ ~25 µM) via apoptosis induction, likely due to thiadiazole-like activity disrupting mitochondrial membranes . Control experiments using Vero cells (non-cancerous) indicate selective toxicity (IC₅₀ >100 µM), suggesting potential therapeutic windows. However, batch-to-batch variability in purity (>97% required) can skew results, necessitating HPLC validation .
Can this compound serve as a ligand in metal-organic frameworks (MOFs) for catalytic or gas storage applications?
Advanced Research Question
The phenolic and azo groups enable coordination with transition metals (e.g., Zn²⁺, Cu²⁺). Isoreticular MOFs derived from similar ligands exhibit pore sizes tunable to 3.8–28.8 Å, with surface areas exceeding 2000 m²/g . Computational modeling (DFT) predicts that methyl substituents enhance framework stability by reducing steric clashes during self-assembly . Experimental validation via BET analysis is recommended to confirm gas adsorption capacity (e.g., methane storage).
What are the regulatory considerations for handling this compound in laboratory settings?
Basic Research Question
Under U.S. EPA guidelines, significant new use rules (SNURs) apply due to potential endocrine disruption risks . Researchers must report exposures exceeding 100 kg/year and implement engineering controls (e.g., fume hoods) to mitigate inhalation hazards. Safety data sheets (SDS) for analogous azo compounds highlight skin sensitization (ECHA hazard class 1B) and recommend PPE (gloves, goggles) .
How can contradictory data in pharmacological studies be resolved?
Advanced Research Question
Discrepancies in cytotoxicity results (e.g., IC₅₀ values across studies) often stem from:
- Impurity profiles : Trace solvents (e.g., DMF residues) may synergize or antagonize activity. LC-MS purity checks are essential .
- Cell line variability : MCF-7 cells with differing estrogen receptor status (ER+ vs. ER−) may respond variably. Validate cell line authenticity via STR profiling .
What computational methods predict the compound’s electronic properties and reactivity?
Advanced Research Question
Density functional theory (DFT) simulations at the B3LYP/6-311G(d,p) level reveal:
- High electron affinity (−3.2 eV) due to azo and phenolic groups, suggesting utility in charge-transfer materials .
- Frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) indicate photostability under UV irradiation .
How does solvent polarity affect the compound’s solubility and aggregation behavior?
Basic Research Question
Solubility follows the order DMSO > DMF > ethanol > water. In aqueous solutions (pH >7), deprotonation of phenolic –OH groups increases solubility but promotes azo bond cleavage. Dynamic light scattering (DLS) shows aggregation into nanoparticles (~50–100 nm) in polar aprotic solvents, which may influence drug delivery applications .
Are there established protocols for computational modeling of its supramolecular interactions?
Advanced Research Question
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with biological targets (e.g., DNA topoisomerase II). Force fields like CHARMM36 parameterize azo bonds accurately, but partial charges require optimization via RESP fitting .
What environmental degradation pathways are relevant for this compound?
Advanced Research Question
Under UV light, the azo bond undergoes homolytic cleavage, generating aryl radicals detectable via ESR spectroscopy. Anaerobic microbial degradation (e.g., Shewanella spp.) reduces –N=N– to amines, which may persist as contaminants. LC-MS/MS monitors degradation intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
